Antifungal Potency Parity with Miconazole and Nystatin – Only a Select Subset of Pyridotriazines Achieves This Threshold
In an agar dilution assay, the 3-methyl derivative (lob) was one of only seven compounds out of the entire pyrido[3,4-e]-1,2,4-triazine library that exhibited overall in vitro antifungal activity equal to or greater than the clinically used agents miconazole and nystatin, with MIC values ≤16 µg/mL against strains of Candida, Aspergillus, Mucor, and Trichophyton [1]. Other 3-substituted analogs such as 3-ethyl or 3-cyclohexyl failed to meet this potency threshold, underscoring the non-interchangeable nature of the 3-position substituent [1].
| Evidence Dimension | In vitro antifungal potency (agar dilution MIC) |
|---|---|
| Target Compound Data | MIC ≤16 µg/mL against Candida, Aspergillus, Mucor, Trichophyton spp.; activity ≥ miconazole and nystatin |
| Comparator Or Baseline | Miconazole, nystatin (activity baseline); 3-ethyl, 3-cyclohexyl, 3-trifluoromethyl analogs (MIC >16 µg/mL or not meeting the ≥ miconazole/nystatin threshold) |
| Quantified Difference | Activity retained at or above clinical comparator level for the 3-methyl compound, whereas homologous 3-alkyl chain extension or cycloalkyl replacement leads to loss of this potency level. |
| Conditions | Agar dilution method; yeast nitrogen base medium supplemented with 1% dextrose, 0.15% asparagine, 1.5% agar; incubation 35 °C for 24–48 h; amphotericin B, miconazole, nystatin as controls. |
Why This Matters
For procurement decisions in antifungal lead optimization, this data identifies 3-methylpyrido[3,4-e][1,2,4]triazine as a validated active scaffold that matches first-line clinical antifungal agents in vitro, which many close structural analogs fail to do.
- [1] Reich, M. F.; Fabio, P. F.; Lee, V. J.; Kuck, N. A.; Testa, R. T. Pyrido[3,4-e]-1,2,4-triazines and Related Heterocycles as Potential Antifungal Agents. J. Med. Chem. 1989, 32 (11), 2474–2485. View Source
